Cefclidin

Description

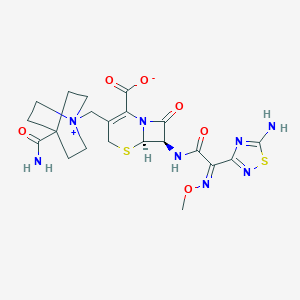

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVHVMCKLDZLGN-TVNFHGJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147023 | |

| Record name | Cefclidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105239-91-6, 114013-51-3 | |

| Record name | Cefclidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105239-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefclidin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petrolite E 1040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefclidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefclidin (E1040): A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (E1040) is a fourth-generation cephalosporin antibiotic characterized by its potent bactericidal activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1] Its efficacy is rooted in a multi-faceted mechanism of action that includes high-affinity binding to essential penicillin-binding proteins (PBPs), remarkable stability against hydrolysis by β-lactamases, and efficient penetration of the bacterial outer membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Cefclidin's antibacterial action, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary target of Cefclidin is the bacterial cell wall. Specifically, Cefclidin disrupts the final stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell. This disruption is achieved through the covalent acylation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation and carboxypeptidation reactions that cross-link the peptidoglycan strands.[2] The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

High-Affinity Binding to Penicillin-Binding Proteins (PBPs)

The efficacy of Cefclidin is significantly influenced by its binding affinity to various PBPs. Studies have shown that Cefclidin exhibits a strong affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa.[3] PBP 3 is a crucial transpeptidase involved in bacterial cell division, and its inhibition leads to the formation of filamentous cells that are unable to divide.[3]

Table 1: Penicillin-Binding Protein (PBP) Affinity of Cefclidin and Comparators

| Organism | PBP | Cefclidin IC50 (µg/ml) | Cefepime IC50 (µg/ml) | Cefpirome IC50 (µg/ml) |

| Escherichia coli K-12 | PBP 2 | >10 | <0.5 | >10 |

| PBP 3 | ≤0.5 | ≤0.5 | ≤0.5 | |

| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 | >25 | >25 |

| PBP 3 | <0.0025 | <0.0025 | <0.0025 |

Data sourced from a comparative study on the binding affinities of extended-spectrum cephalosporins.[3]

References

An In-depth Technical Guide to the Synthesis of Cefclidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Cefclidin, a fourth-generation cephalosporin antibiotic. The information presented is curated from patent literature and scientific publications, offering a detailed look into the chemical construction of this potent antibacterial agent. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Core Synthesis Strategy

The synthesis of Cefclidin is a multi-step process that hinges on the strategic modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. The core of the synthesis involves the introduction of two key side chains that are crucial for its antibacterial activity and spectrum:

-

C-7 Side Chain: An acylation reaction at the 7-amino position with (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. This moiety is critical for its potent activity against a broad range of bacteria.

-

C-3 Side Chain: A nucleophilic substitution at the 3-position with 4-carbamoylquinuclidine, which enhances the compound's pharmacokinetic properties and antibacterial spectrum.

The overall synthesis can be conceptually divided into three main stages:

-

Preparation of the Key Intermediate: Synthesis of a reactive 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative.

-

Introduction of the C-3 Side Chain: Attachment of the 4-carbamoylquinuclidinium moiety.

-

Acylation of the C-7 Amino Group: Coupling of the aminothiadiazole side chain to complete the Cefclidin molecule.

Detailed Synthesis Pathway

The following sections provide a step-by-step description of the synthesis of Cefclidin, including key intermediates and reaction conditions.

Stage 1: Synthesis of 7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid Hydrochloride

A crucial intermediate for the introduction of the C-3 side chain is 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid. A common precursor for this is a protected form, such as p-methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate. The deprotection of this precursor yields the desired intermediate.

Experimental Protocol:

-

p-Methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate (59.3 mM) is dissolved in 99% formic acid (55 ml).[1]

-

The solution is cooled with an ice bath, and concentrated hydrochloric acid (23 ml) is added.[1]

-

The mixture is stirred at room temperature for 1.5 hours.[1]

-

Acetone (200 ml) and isopropyl ether (400 ml) are added to the reaction mixture to precipitate the product.[1]

-

The resulting precipitate is collected by filtration, washed with acetone, and dried to yield 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid hydrochloride.[1]

| Intermediate | Starting Material | Reagents | Yield | Reference |

| 7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid hydrochloride | p-Methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate | 99% Formic acid, Concentrated HCl, Acetone, Isopropyl ether | 53.7% | [1] |

Stage 2: Introduction of the C-3 Side Chain

The C-3 side chain is introduced via a nucleophilic substitution reaction where the iodide at the 3-methyl position is displaced by 4-carbamoylquinuclidine.

Logical Flow of C-3 Side Chain Introduction

Caption: Introduction of the C-3 side chain via nucleophilic substitution.

Stage 3: Acylation of the C-7 Amino Group

The final step in the synthesis of Cefclidin is the acylation of the 7-amino group of the cephalosporin intermediate with an activated form of the C-7 side chain, (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. This is typically carried out using the corresponding acyl chloride.

Experimental Workflow for C-7 Acylation

Caption: Final acylation step to yield Cefclidin.

Overall Synthesis Pathway of Cefclidin

The complete synthesis pathway, integrating the key stages, is visualized below.

Caption: Overall synthetic route to Cefclidin from starting materials.

Disclaimer: This document is intended for informational purposes only and does not constitute a license to practice the synthesis of Cefclidin. The synthesis of pharmaceutical compounds is a complex process that should only be undertaken by qualified professionals in appropriate laboratory settings, and in compliance with all applicable laws and regulations, including intellectual property rights.

References

Cefclidin: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin (formerly known as E1040) is a fourth-generation parenteral cephalosporin antibiotic characterized by its broad antibacterial spectrum, particularly its potent activity against glucose non-fermentative Gram-negative bacilli.[1][2] This technical guide provides a comprehensive overview of the currently available data on Cefclidin's antibacterial spectrum, mechanism of action, and in vitro activity. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

As a member of the β-lactam class of antibiotics, Cefclidin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of Cefclidin are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Cefclidin exhibits a high affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa.[3] By binding to and inactivating these enzymes, Cefclidin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

A key characteristic of Cefclidin is its stability in the presence of a wide range of β-lactamases, including plasmid-mediated (TEM-1, TEM-2, SHV-1) and chromosomal β-lactamases, which are common mechanisms of resistance to other cephalosporins.[2] This stability allows Cefclidin to maintain its activity against many bacteria that are resistant to other β-lactam antibiotics.

In Vitro Antibacterial Spectrum

Cefclidin has demonstrated a broad spectrum of activity against a variety of clinically relevant bacterial pathogens, with particularly potent activity against Gram-negative organisms.

Gram-Negative Activity

Studies have consistently shown Cefclidin's strong in vitro activity against members of the family Enterobacteriaceae and non-fermentative Gram-negative bacilli.[1][2] Notably, it is four- to eightfold more active than ceftazidime against Pseudomonas aeruginosa.[1] Cefclidin also retains activity against ceftazidime-resistant strains of Enterobacter, Citrobacter, Serratia, and Morganella species.[2]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | ≤0.25 | 3.13[1] |

| Enterobacteriaceae (most species) | ≤0.25 | 0.06 - 2[2] |

| Citrobacter freundii | - | 0.78[3] |

| Enterobacter cloacae | - | 3.13[3] |

| Enterobacter aerogenes | - | 0.2[3] |

| Haemophilus influenzae | ≤0.25 | - |

| Neisseria species | ≤0.25 | - |

Gram-Positive Activity

The activity of Cefclidin against Gram-positive cocci, such as staphylococci and streptococci, is generally comparable to that of ceftazidime but less potent than newer cephalosporins like cefepime and cefpirome.[2] It is considered to be ineffective against Gram-positive cocci.

Anaerobic Activity

Cefclidin does not exhibit significant activity against anaerobic bacteria, such as Bacteroides species.[2]

Experimental Protocols

The determination of the in vitro antibacterial activity of Cefclidin, as with other antimicrobial agents, is typically performed following standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific, detailed protocols for every cited study on Cefclidin are not publicly available, the general methodologies are well-established.

Broth Microdilution Method

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Key Steps:

-

Preparation of Antimicrobial Agent: A stock solution of Cefclidin is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the Cefclidin dilutions is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of Cefclidin that completely inhibits visible growth of the bacterium.

Agar Dilution Method

Similar to broth microdilution, the agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

Key Steps:

-

Preparation of Agar Plates: Serial dilutions of Cefclidin are added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies. A series of plates with varying concentrations of the antibiotic is prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of Cefclidin that prevents the growth of the bacterial colonies.

Resistance Mechanisms

Cefclidin's stability against many β-lactamases is a significant advantage.[2] In vitro studies have shown a lack of selection for β-lactamase overproducing mutants of Citrobacter freundii, Enterobacter cloacae, and Pseudomonas aeruginosa when exposed to Cefclidin, in contrast to what has been observed with other cephalosporins like ceftazidime.[4][5] This suggests a lower potential for the development of resistance through this common mechanism.

Clinical Trial Data

A comprehensive review of publicly available literature and clinical trial registries did not yield detailed results from late-phase clinical trials assessing the antibacterial efficacy of Cefclidin in human subjects. The development of Cefclidin appears to have been discontinued, and as such, extensive clinical efficacy data is not available.

Conclusion

Cefclidin is a fourth-generation cephalosporin with a potent in vitro activity against a broad range of Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae. Its stability against β-lactamases and low propensity to select for resistant mutants in vitro are notable features. However, its activity against Gram-positive and anaerobic bacteria is limited. The lack of extensive, publicly available clinical trial data precludes a definitive assessment of its clinical efficacy and safety in humans. The information presented in this guide, based on preclinical and in vitro studies, provides a valuable foundation for researchers and drug development professionals interested in the historical context and antibacterial properties of this cephalosporin.

References

- 1. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bactericidal activity of cefclidin (E1040) against Pseudomonas aeruginosa under conditions simulating plasma pharmacokinetics: lack of development of chromosomally-mediated resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefclidin (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefclidin: A Technical Guide to a Potent Fourth-Generation Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, also known as E-1040, is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity, particularly its potent efficacy against Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][2][3][4] Like other members of the cephalosporin class, Cefclidin's core structure features a β-lactam ring, which is fundamental to its mechanism of action. This technical guide provides an in-depth overview of Cefclidin's characteristics, including its mechanism of action, in vitro antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

The bactericidal effect of Cefclidin is achieved through the inhibition of bacterial cell wall synthesis. The primary molecular targets of Cefclidin are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

By binding to the active site of PBPs, Cefclidin acylates the enzyme, rendering it inactive. This disruption of the peptidoglycan cross-linking process weakens the cell wall, leading to cell lysis and bacterial death. Cefclidin has demonstrated a high affinity for PBP 3 of both Escherichia coli and Pseudomonas aeruginosa.[2]

A key characteristic of fourth-generation cephalosporins like Cefclidin is their enhanced stability against hydrolysis by a wide range of β-lactamases, including both plasmid-mediated and chromosomally-mediated enzymes that can inactivate many third-generation cephalosporins.[1][3] This stability allows Cefclidin to maintain its activity against bacteria that have developed resistance through the production of these enzymes.

Antibacterial Spectrum

Cefclidin exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. Its activity is particularly noteworthy against Gram-negative bacilli, including members of the Enterobacteriaceae family and non-fermenting bacteria such as Pseudomonas aeruginosa.

Table 1: In Vitro Activity of Cefclidin (E-1040) Against Gram-Negative Bacteria

| Bacterial Species | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 100 | ≤ 0.12 | ≤ 0.12 | [3] |

| Klebsiella pneumoniae | 50 | 0.25 | 0.5 | [3] |

| Klebsiella oxytoca | 20 | ≤ 0.12 | 0.25 | [3] |

| Enterobacter aerogenes | 20 | ≤ 0.12 | 0.25 | [3] |

| Enterobacter cloacae | 50 | 0.25 | 1 | [3] |

| Citrobacter freundii | 50 | 0.25 | 1 | [3] |

| Serratia marcescens | 50 | 0.5 | 1 | [3] |

| Morganella morganii | 50 | ≤ 0.12 | 0.25 | [3] |

| Proteus mirabilis | 50 | ≤ 0.12 | ≤ 0.12 | [3] |

| Proteus vulgaris | 20 | ≤ 0.12 | ≤ 0.12 | [3] |

| Providencia rettgeri | 20 | ≤ 0.12 | ≤ 0.12 | [3] |

| Providencia stuartii | 20 | ≤ 0.12 | 0.25 | [3] |

| Pseudomonas aeruginosa | 200 | 1 | 4 | [3] |

| Pseudomonas aeruginosa (Ceftazidime-Resistant) | 50 | 4 | 16 | [3] |

| Haemophilus influenzae | 50 | 0.5 | 1 | [3] |

| Neisseria gonorrhoeae | 20 | ≤ 0.06 | ≤ 0.06 | [3] |

Table 2: In Vitro Activity of Cefclidin (E-1040) Against Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 4 | 8 | [3] |

| Staphylococcus epidermidis (Methicillin-Susceptible) | 20 | 4 | 8 | [3] |

| Streptococcus pyogenes | 20 | ≤ 0.12 | 0.25 | [3] |

| Streptococcus agalactiae | 20 | ≤ 0.12 | 0.25 | [3] |

| Streptococcus pneumoniae | 20 | 0.5 | 1 | [3] |

Pharmacokinetics

Detailed human pharmacokinetic parameters for Cefclidin are not extensively available in publicly accessible literature. However, studies utilizing in vitro pharmacokinetic models have simulated human plasma concentrations following intravenous administration.[5][6] For comparative context, the pharmacokinetic parameters of a representative fourth-generation cephalosporin, Cefepime, are provided below. It is crucial to note that these values are not for Cefclidin and should be interpreted with caution.

Table 3: Pharmacokinetic Parameters of Cefepime in Healthy Adults (for comparative purposes)

| Parameter | Value |

| Half-life (t½) | ~2 hours |

| Volume of Distribution (Vd) | ~18 L |

| Total Body Clearance (CL) | ~120 mL/min |

| Protein Binding | ~16-19% |

| Primary Route of Elimination | Renal |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of Cefclidin is determined using standard microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A diverse panel of recent clinical isolates, including both Gram-positive and Gram-negative organisms, as well as quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are used.

-

Medium: Mueller-Hinton broth or agar is the standard medium for susceptibility testing of non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, appropriate supplemented media are utilized.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration.

-

Assay Procedure (Microdilution):

-

Serial twofold dilutions of Cefclidin are prepared in Mueller-Hinton broth in the wells of a microtiter plate.

-

Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

The plates are incubated at 35°C for 16-20 hours in ambient air.

-

-

Endpoint Determination: The MIC is defined as the lowest concentration of Cefclidin that completely inhibits visible growth of the organism.

In Vitro Two-Compartment Pharmacokinetic/Pharmacodynamic Model

This dynamic model is employed to simulate the time-course of Cefclidin concentrations in human plasma and to evaluate its bactericidal activity and the potential for resistance development.[5][6]

-

Model Setup:

-

A central compartment, representing the blood circulation, contains the antibiotic solution in a suitable broth medium.

-

A peripheral compartment, simulating the extravascular space, is connected to the central compartment.

-

The test bacteria are enclosed within a unit (e.g., dialysis tubing or a chamber with a microporous membrane) placed in the peripheral compartment to prevent washout.

-

Pumps are used to circulate the medium between the compartments and to introduce fresh medium into the central compartment, simulating drug distribution and elimination.

-

-

Simulation of Human Pharmacokinetics:

-

The flow rates of the pumps are calibrated to mimic the desired pharmacokinetic parameters (e.g., half-life) of Cefclidin in humans following intravenous administration.

-

The antibiotic is introduced into the central compartment to achieve a peak concentration (Cmax) that reflects the therapeutic dose.

-

-

Bactericidal Activity Assessment:

-

Samples are periodically withdrawn from the peripheral compartment over the duration of the experiment (e.g., 12-24 hours).

-

The number of viable bacteria in each sample is determined by quantitative culture (e.g., spiral plating or serial dilution and plating).

-

The change in bacterial count over time is plotted to generate a time-kill curve.

-

-

Resistance Development Analysis:

-

At the end of the experiment, surviving bacteria are subcultured onto antibiotic-containing and antibiotic-free agar plates to assess for the emergence of resistant mutants.

-

The MIC of Cefclidin against any recovered isolates is determined and compared to the MIC of the original strain.

-

Visualizations

Experimental Workflow for In Vitro Pharmacokinetic/Pharmacodynamic Model

Caption: Workflow of the in vitro two-compartment model.

Conclusion

Cefclidin is a promising fourth-generation cephalosporin with potent in vitro activity against a broad range of clinically relevant bacteria, especially challenging Gram-negative pathogens like P. aeruginosa. Its stability against β-lactamases contributes to its effectiveness against resistant strains. While comprehensive human pharmacokinetic data remains to be fully elucidated in publicly available literature, in vitro pharmacodynamic models provide valuable insights into its bactericidal efficacy and low propensity for resistance selection. Further clinical investigation is warranted to fully establish the therapeutic potential of Cefclidin in the management of serious bacterial infections.

References

- 1. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro and in-vivo antibacterial activities of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefclidin (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Clinical Development History of Cefclidin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, also known as E1040, is a fourth-generation cephalosporin antibiotic that was under development by Eisai Co., Ltd. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Despite promising preclinical and early clinical findings, the development of Cefclidin was ultimately discontinued. This guide provides a comprehensive overview of the available information on the clinical development history of Cefclidin, including its mechanism of action, preclinical data, and the limited clinical studies that were conducted.

Mechanism of Action

Cefclidin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This action is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The binding of Cefclidin to these enzymes blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

The signaling pathway for Cefclidin's mechanism of action can be visualized as follows:

References

Cefclidin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cefclidin, a fourth-generation cephalosporin, to its primary molecular targets, the penicillin-binding proteins (PBPs). This document synthesizes available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key processes involved.

Introduction to Cefclidin and Penicillin-Binding Proteins

Cefclidin is a parenteral cephalosporin antibiotic characterized by its broad spectrum of activity, particularly against Gram-negative bacteria, including glucose non-fermentative bacilli.[1] Like all β-lactam antibiotics, Cefclidin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs).

PBPs are a group of bacterial enzymes, primarily transpeptidases, carboxypeptidases, and endopeptidases, located on the inner membrane of bacteria. Their primary function is to catalyze the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall. By binding to the active site of these enzymes, Cefclidin effectively blocks this process, leading to a weakened cell wall, morphological changes (such as filamentation), and ultimately, cell lysis and death.[2]

Quantitative Binding Affinity of Cefclidin to PBPs

The binding affinity of Cefclidin to various PBPs is a key determinant of its antibacterial potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. The available data for Cefclidin's binding affinity to PBPs in Escherichia coli and Pseudomonas aeruginosa are summarized below.

| Bacterium | PBP Target | IC50 (µg/mL) | Reference |

| Escherichia coli K-12 | PBP 2 | >25 | [3][4] |

| PBP 3 | ≤0.5 | [3][4] | |

| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 | [3][4] |

| PBP 3 | <0.0025 | [3][4] |

Key Observations:

-

Cefclidin demonstrates a particularly high affinity for PBP 3 in both E. coli and P. aeruginosa.[3][4]

-

The potent binding to PBP 3 in P. aeruginosa is a notable feature of Cefclidin.[3][4]

-

In contrast, Cefclidin shows poor binding to PBP 2 in both species.[3][4]

-

The strong inhibition of PBP 3 is consistent with the observed morphological changes in bacteria exposed to Cefclidin, namely the formation of cellular filaments.[3]

Mechanism of Action and Resistance

The fundamental mechanism of action of Cefclidin is the inhibition of bacterial cell wall synthesis through the acylation of PBPs. This process disrupts the structural integrity of the peptidoglycan layer, leading to cell death.

Bacterial resistance to cephalosporins can arise through several mechanisms, including:

-

Modification of PBPs: Alterations in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics.[2][7][8]

-

Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2][9]

-

Reduced Permeability: Changes in the bacterial outer membrane can limit the antibiotic's access to the periplasmic space where the PBPs are located.[2]

Notably, Cefclidin has been shown to have a lower affinity for and is hydrolyzed more slowly by certain β-lactamases produced by Enterobacter cloacae and Pseudomonas aeruginosa compared to other cephalosporins like ceftazidime.[10][11] This property may contribute to its efficacy against strains that overproduce these enzymes.

Visualized Mechanism of Action

Caption: Cefclidin's mechanism of action via PBP inhibition.

Experimental Protocols

The determination of Cefclidin's binding affinity to PBPs has primarily been accomplished through competitive binding assays using radiolabeled penicillin. An alternative and increasingly common method involves the use of fluorescently labeled β-lactams.

Competitive Radiolabeled Penicillin Binding Assay

This method determines the IC50 of an unlabeled antibiotic by measuring its ability to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs in isolated bacterial membranes.[3][4]

Experimental Workflow:

Caption: Workflow for competitive radiolabeled PBP binding assay.

Detailed Methodology:

-

Bacterial Growth and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells, typically by sonication.

-

Isolate the cell membranes by ultracentrifugation. The resulting membrane pellet is resuspended in a buffer for the binding assay.

-

-

Competitive Binding Assay:

-

In a series of reaction tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of unlabeled Cefclidin.

-

Add a constant, saturating concentration of [3H]benzylpenicillin to each tube.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for competitive binding.

-

-

Detection and Quantification:

-

Stop the binding reaction by adding a denaturing sample buffer (containing SDS) and boiling the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Treat the gel with a scintillant (fluorography) to enhance the radioactive signal.

-

Expose the dried gel to X-ray film to visualize the PBP bands that have bound [3H]benzylpenicillin.

-

Quantify the intensity of the PBP bands using densitometry.

-

-

Data Analysis:

-

Plot the percentage of [3H]benzylpenicillin binding against the logarithm of the Cefclidin concentration.

-

Determine the IC50 value, which is the concentration of Cefclidin that results in a 50% reduction in the intensity of the radiolabeled PBP band compared to the control (no Cefclidin).

-

Fluorescent Penicillin (Bocillin-FL) Binding Assay

This method uses a fluorescently tagged penicillin derivative, Bocillin-FL, to label PBPs. It can be performed on live cells or cell lysates and avoids the use of radioactivity. The principle is similar to the radiolabeled assay: pre-incubation with an unlabeled antibiotic will block the subsequent binding of Bocillin-FL.[12][13]

Experimental Workflow:

Caption: Workflow for competitive fluorescent PBP binding assay.

Detailed Methodology:

-

Cell Preparation and Pre-incubation:

-

Grow and harvest bacterial cells as described for the radiolabeled assay.

-

Wash the cell pellets with a suitable buffer (e.g., PBS).

-

Resuspend the cells and incubate them with varying concentrations of Cefclidin for a specific time (e.g., 20-30 minutes) at room temperature.[12]

-

-

Fluorescent Labeling:

-

Add Bocillin-FL to the cell suspensions at a final concentration sufficient to saturate the PBPs (e.g., 5 µg/mL).[12]

-

Incubate for a shorter period (e.g., 10 minutes) to allow Bocillin-FL to bind to any PBPs not already inhibited by Cefclidin.[12]

-

Stop the reaction by pelleting the cells and washing them to remove unbound Bocillin-FL.

-

-

Detection and Quantification:

-

Lyse the cells and prepare the membrane fraction as previously described.[14]

-

Separate the proteins via SDS-PAGE.

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).[15]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

Calculate the IC50 for Cefclidin as the concentration that reduces the fluorescent signal of a specific PBP band by 50%.

-

Conclusion

Cefclidin is a potent cephalosporin that exhibits a high binding affinity for PBP 3 in key Gram-negative pathogens like E. coli and P. aeruginosa. This targeted activity underlies its mechanism of action, leading to the disruption of cell wall synthesis and subsequent bactericidal effects. The experimental protocols detailed in this guide, particularly competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these molecular interactions. Further research to determine the binding affinities of Cefclidin to a broader range of PBPs in diverse bacterial species will be crucial for a more complete understanding of its antibacterial spectrum and for the development of future β-lactam antibiotics.

References

- 1. Cefclidin | C21H26N8O6S2 | CID 6537446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]

- 8. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefclidin (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Cefclidin (E1040): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Cefclidin is a parenteral fourth-generation cephalosporin. Structurally, it possesses a 7-amino-1,2,4-thiadiazolyl acetamido side chain at the C-7 position of the cephem nucleus and a 4-carbamoyl-1-quinuclidinio methyl group at the C-3 position. This molecular configuration contributes to its broad spectrum of activity and its notable stability against many β-lactamase enzymes, a common mechanism of resistance to β-lactam antibiotics. The primary focus of early research on Cefclidin was its efficacy against difficult-to-treat Gram-negative pathogens.

Pharmacodynamics

The pharmacodynamic profile of Cefclidin is characterized by its potent bactericidal activity against a range of Gram-negative bacteria. A key feature is its efficacy against strains that have developed resistance to other cephalosporins, such as ceftazidime.

In Vitro Antimicrobial Activity

In vitro studies have demonstrated the potent activity of Cefclidin against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of a panel of clinical isolates are summarized in the table below.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.25 | 0.06 - 2 |

| Pseudomonas aeruginosa | ≤0.25 | 0.06 - 2 |

| Data sourced from in vitro studies comparing Cefclidin to other cephalosporins.[1] |

Cefclidin has been shown to be two- to fourfold more active than ceftazidime against these organisms and exhibits similar activity to cefepime and cefpirome.[1] Importantly, it retains activity against Enterobacter, Citrobacter, and Serratia species that are resistant to ceftazidime.[1]

Bactericidal Activity and Resistance Selection

In vitro pharmacodynamic models have been instrumental in characterizing the bactericidal activity of Cefclidin and its low propensity for the selection of resistant mutants. Studies using a two-compartment model simulating human plasma concentrations after a 1g intravenous dose demonstrated that Cefclidin maintained its bactericidal activity over a 12-hour period without the emergence of resistant subpopulations of Citrobacter freundii or Enterobacter cloacae.[2] In contrast, ceftazidime treatment led to regrowth and the selection of mutants that overproduced β-lactamase by approximately 500-fold.[2] A similar lack of resistance development was observed in studies with Pseudomonas aeruginosa.[3]

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for Cefclidin in humans, such as half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The majority of our understanding of its pharmacokinetic profile is derived from in vitro models designed to simulate human plasma concentrations.

In Vitro Pharmacokinetic Simulation

The primary tool for evaluating the pharmacokinetics of Cefclidin has been a two-compartment open in vitro model. This model was designed to simulate the plasma drug concentrations in humans over a 12-hour period following a 1-hour intravenous infusion of a 1-gram dose.[2][3] While the specific pharmacokinetic parameters used to create this simulation (e.g., elimination rate constant, distribution rate constants) are not explicitly stated in the available literature, the model was validated by comparing the simulated concentration-time profiles of other cephalosporins, like cefazolin, with their known human pharmacokinetic data.

As a fourth-generation cephalosporin, it can be generally expected that Cefclidin would exhibit pharmacokinetic properties characteristic of its class, including primary renal excretion. However, without specific data, any such assumptions should be treated with caution.

Mechanism of Action and Resistance

Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of Cefclidin is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death.

Stability to β-Lactamases

A distinguishing feature of Cefclidin is its high stability against a wide array of β-lactamase enzymes. β-lactamases are a major mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. Cefclidin has demonstrated stability against plasmid-mediated β-lactamases such as TEM-1, TEM-2, TEM-3 (CTX-1), and SHV-1, as well as chromosomal β-lactamases like the P99 enzyme from Enterobacter cloacae and the K-1 enzyme from Klebsiella oxytoca.[1]

This stability is attributed to a low affinity for these enzymes.[1][2][3] By evading hydrolysis by β-lactamases, Cefclidin can reach its PBP targets in sufficient concentrations to exert its bactericidal effect, even in bacteria that produce these resistance enzymes. This is a key factor in its activity against ceftazidime-resistant strains and its low potential for selecting for resistant mutants.

Caption: Mechanism of action of Cefclidin.

Experimental Protocols

The following section details the methodology for the key in vitro experiments cited in this guide.

Two-Compartment In Vitro Pharmacokinetic/Pharmacodynamic Model

This model was central to the evaluation of Cefclidin's bactericidal activity and its potential for resistance selection.

Objective: To simulate the time-course of human plasma concentrations of Cefclidin and comparator antibiotics and to assess their effect on bacterial growth and survival.

Methodology:

-

Apparatus: The model consists of two main compartments: a central compartment and a peripheral compartment, connected by tubing. Peristaltic pumps are used to control the flow of media between the compartments and to a waste reservoir, simulating drug distribution and elimination.

-

Simulation of Human Pharmacokinetics: The model is designed to replicate a two-compartment open pharmacokinetic model. The flow rates of the pumps are calibrated to simulate the desired human plasma concentration-time profile, typically that of a 1-gram intravenous dose administered over 1 hour, with a total simulation time of 12 hours.

-

Bacterial Inoculum: The central compartment is inoculated with a standardized suspension of the test bacterium (e.g., C. freundii, P. aeruginosa) in a suitable growth medium, such as Mueller-Hinton broth.

-

Drug Administration: At the start of the simulation, the antibiotic is introduced into the central compartment to achieve the peak concentration (Cmax) observed in humans.

-

Sampling and Analysis: At regular intervals throughout the 12-hour simulation, samples are withdrawn from the central compartment. These samples are used to:

-

Determine the viable bacterial count (colony-forming units per milliliter, CFU/mL) by plating serial dilutions onto agar plates.

-

Monitor the antibiotic concentration using a validated analytical method (e.g., bioassay or chromatography).

-

Assess the emergence of resistant mutants by plating samples onto agar containing the test antibiotic at concentrations above the MIC of the parent strain.

-

-

Data Interpretation: The change in bacterial density over time is plotted to create a time-kill curve. The lack of regrowth and the absence of colonies on the antibiotic-containing plates indicate a low potential for resistance development.

Caption: Workflow of the two-compartment in vitro model.

Conclusion

The available in vitro data for Cefclidin (E1040) highlight its potential as a potent fourth-generation cephalosporin with significant activity against challenging Gram-negative pathogens. Its key strengths appear to be its high stability against a broad range of β-lactamases and, consequently, a low propensity for the selection of resistant mutants. While these preclinical findings are promising, the lack of publicly available in vivo pharmacokinetic and clinical data prevents a full assessment of its therapeutic potential. The information presented in this technical guide serves as a summary of the foundational research on Cefclidin and may be of value to researchers investigating novel cephalosporins or mechanisms of antibiotic resistance.

References

- 1. Cefclidin (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel in vitro pharmacokinetic/pharmacodynamic model based on two-compartment open model used to simulate serum drug concentration-time profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bactericidal activity of cefclidin (E1040) against Pseudomonas aeruginosa under conditions simulating plasma pharmacokinetics: lack of development of chromosomally-mediated resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cefclidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Cefclidin (also known as E1040), a fourth-generation cephalosporin antibiotic. Cefclidin exhibits potent antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] The synthetic route described herein is based on the convergent synthesis strategy, which involves the preparation of key side-chain precursors followed by their coupling to a cephalosporin nucleus. This protocol is intended for research and development purposes.

Introduction

Cefclidin is a parenteral cephalosporin characterized by a (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido group at the C-7 position and a (4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl group at the C-3 position of the cephem core.[1][2] This unique combination of side chains contributes to its broad spectrum of activity and stability against many β-lactamases.[1] The synthesis of Cefclidin involves the preparation of the C-7 and C-3 side chains and their sequential attachment to the 7-aminocephalosporanic acid (7-ACA) core.

Synthesis Workflow

The overall synthetic strategy for Cefclidin is depicted in the following workflow diagram. The synthesis commences with the preparation of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, and the C-3 side chain precursor, 4-carbamoylquinuclidine. The cephalosporin core, 7-aminocephalosporanic acid (7-ACA), is first modified at the C-3 position, followed by the acylation of the C-7 amino group with the activated C-7 side chain.

Caption: Synthetic workflow for Cefclidin.

Experimental Protocols

Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (C-7 Side Chain)

This procedure is adapted from analogous syntheses of similar cephalosporin side chains.

Step 1: Synthesis of 2-Cyano-2-hydroxyiminoacetamide

-

To a solution of cyanoacetamide in a suitable solvent (e.g., aqueous acetic acid), add a solution of sodium nitrite at a low temperature (0-5 °C).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Methoxyiminopropanedinitrile

-

Suspend 2-cyano-2-hydroxyiminoacetamide in a suitable solvent (e.g., dichloromethane).

-

Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide) under phase-transfer catalysis conditions.

-

Stir the reaction at room temperature until completion.

-

Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product.

Step 3: Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile

-

Dissolve 2-methoxyiminopropanedinitrile in a suitable solvent (e.g., ethanol).

-

Add thiourea and a halogenating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

-

After the addition is complete, stir the mixture at room temperature.

-

Isolate the product by filtration and purify by recrystallization.

Step 4: Hydrolysis to (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

-

Suspend the acetonitrile derivative in an aqueous acidic solution (e.g., hydrochloric acid).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and adjust the pH to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Synthesis of 4-Carbamoylquinuclidine (C-3 Side Chain)

This protocol is based on the work of Sugiyama et al.

Step 1: Synthesis of 1-(2-Chloroethyl)-4-cyanopiperidine

-

React 4-carbamoylpiperidine with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) to form 4-carbamoyl-1-(2-hydroxyethyl)piperidine.

-

Treat the resulting alcohol with thionyl chloride in a suitable solvent like acetonitrile to concurrently dehydrate the carbamoyl group to a cyano group and substitute the hydroxyl group with chlorine.

Step 2: Synthesis of 4-Cyanoquinuclidine

-

Perform an intramolecular cyclization of 1-(2-chloroethyl)-4-cyanopiperidine using a strong base such as sodium amide or lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature.

Step 3: Hydrolysis to 4-Carbamoylquinuclidine

-

Hydrolyze 4-cyanoquinuclidine to the corresponding carbamoyl derivative using acidic conditions (e.g., sulfuric acid) followed by neutralization with a base.

Synthesis of Cefclidin

Step 1: Synthesis of 7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate

-

Activate the 3-position of 7-ACA, for example, by converting the acetoxymethyl group to a leaving group such as an iodomethyl group using sodium iodide.

-

React the activated 7-ACA derivative with 4-carbamoylquinuclidine in a suitable solvent (e.g., DMF) to yield the C-3 substituted cephalosporin nucleus.

Step 2: Acylation to form Cefclidin

-

Activate the carboxylic acid of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride).

-

Couple the activated C-7 side chain with the C-3 substituted cephalosporin nucleus from the previous step in an appropriate solvent system (e.g., a mixture of water and acetone) in the presence of a base to facilitate the acylation of the 7-amino group.

-

After the reaction is complete, purify the final product, Cefclidin, using chromatographic techniques (e.g., column chromatography on a suitable resin).

Quantitative Data

The following tables summarize typical yields and key analytical data for the intermediates and the final product.

Table 1: Synthesis of C-7 Side Chain Intermediates

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 2-Cyano-2-hydroxyiminoacetamide | Cyanoacetamide | NaNO₂, Acetic Acid | Water/AcOH | ~85 |

| 2-Methoxyiminopropanedinitrile | 2-Cyano-2-hydroxyiminoacetamide | (CH₃)₂SO₄, NaOH | Dichloromethane | ~70 |

| (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile | 2-Methoxyiminopropanedinitrile | Thiourea, NBS | Ethanol | ~65 |

| (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid | Acetonitrile derivative | HCl | Water | ~90 |

Table 2: Synthesis of C-3 Side Chain Intermediates

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 1-(2-Chloroethyl)-4-cyanopiperidine | 4-Carbamoylpiperidine | 1. 2-Chloroethanol, K₂CO₃2. SOCl₂ | Ethanol, ACN | ~80 (2 steps) |

| 4-Cyanoquinuclidine | Chloroethyl derivative | NaNH₂ or LDA | THF | ~67 |

| 4-Carbamoylquinuclidine | 4-Cyanoquinuclidine | H₂SO₄, then base | Water | ~75 |

Table 3: Final Synthesis of Cefclidin

| Compound | Starting Materials | Reagents | Solvent | Yield (%) |

| 7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate | 7-ACA, 4-Carbamoylquinuclidine | NaI, then coupling | DMF | ~60 |

| Cefclidin | C-3 substituted nucleus, Activated C-7 side chain | Coupling agent, Base | Water/Acetone | ~55 |

Mechanism of Action

Cefclidin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in its mechanism of action.

Caption: Mechanism of action of Cefclidin.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

β-lactam compounds can be sensitizers; avoid inhalation and skin contact.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the synthesis of Cefclidin for research purposes. The described synthetic route is robust and allows for the preparation of Cefclidin in a laboratory setting. The provided quantitative data and diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of medicinal chemistry and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefclidin in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cefclidin is a novel cephalosporin antibiotic with a broad spectrum of activity. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and robust analytical method for the quantification of Cefclidin in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of cephalosporins due to its selectivity, accuracy, and ease of use.[1] This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of Cefclidin in biological samples such as plasma and urine. The method is suitable for routine analysis and therapeutic drug monitoring.

The therapeutic activity of cephalosporins is influenced by several factors including their absorption, distribution, metabolism, and excretion (ADME) kinetics.[2][3][4] The concentration of the unbound drug in plasma is directly related to its efficacy.[3] Therefore, monitoring the concentration of Cefclidin in biological fluids is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Materials and Methods

Reagents and Chemicals

-

Cefclidin reference standard (>99% purity)

-

Internal Standard (IS), e.g., another cephalosporin not co-administered

-

HPLC grade acetonitrile and methanol

-

Analytical grade ammonium acetate[5]

-

Glacial acetic acid[5]

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Human urine

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A C18 reversed-phase column was used for the separation.[5][6][7] The mobile phase consisted of a mixture of ammonium acetate buffer and acetonitrile in an isocratic elution mode.[5]

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6][7] |

| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5, v/v)[5] |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | 30°C[5] |

| Detection | UV at 250 nm[5] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Cefclidin and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.[5] Quality control samples were prepared at low, medium, and high concentrations in the same manner.

Sample Preparation

Protein precipitation is a common and effective method for extracting cephalosporins from biological matrices.[1][8]

-

To 200 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating its linearity, precision, accuracy, recovery, and sensitivity (LOD and LOQ).[5][9]

Linearity

The linearity of the method was determined by analyzing a series of calibration standards. The peak area ratio of Cefclidin to the internal standard was plotted against the nominal concentration.

Table 2: Linearity and Sensitivity of the HPLC Method

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999[5] |

| Limit of Detection (LOD) | 0.02 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.06 µg/mL[5] |

Precision and Accuracy

The precision and accuracy of the method were assessed by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

Table 3: Precision and Accuracy Data

| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| 1.0 (Low) | < 2% | < 3% | 98 - 102% |

| 10 (Medium) | < 2% | < 2% | 99 - 101% |

| 40 (High) | < 1% | < 2% | 99 - 102% |

Recovery

The extraction recovery of Cefclidin from plasma and urine was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration. The recovery was found to be consistently high across the different QC levels.

Table 4: Extraction Recovery of Cefclidin

| QC Concentration (µg/mL) | Mean Recovery in Plasma (%) | Mean Recovery in Urine (%) |

| 1.0 (Low) | > 90% | > 92% |

| 10 (Medium) | > 93% | > 95% |

| 40 (High) | > 92% | > 94% |

Stability

The stability of Cefclidin in biological samples under various storage conditions is crucial for reliable analysis.[10][11][12] Beta-lactam antibiotics can be prone to degradation.[12]

Table 5: Stability of Cefclidin in Human Plasma

| Storage Condition | Duration | Stability (% of Initial Concentration) |

| Room Temperature | 4 hours | > 95%[13] |

| Refrigerated (2-8°C) | 24 hours | > 97%[13] |

| Frozen (-20°C) | 7 days | > 98%[13] |

| Frozen (-80°C) | 30 days | > 96% |

| Three Freeze-Thaw Cycles | - | > 95% |

Visualization of Workflow and Pharmacokinetics

Caption: Experimental workflow for HPLC analysis of Cefclidin.

Caption: General pharmacokinetic pathway of cephalosporins.

Conclusion

The described RP-HPLC method is simple, rapid, selective, and sensitive for the quantification of Cefclidin in biological samples. The method has been successfully validated according to ICH guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The sample preparation procedure is straightforward, and the chromatographic run time is short, allowing for high throughput analysis. The stability of Cefclidin under various conditions has been established, ensuring the reliability of the analytical results.

References

- 1. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Cephalosporin Antibiotics: Protein-Binding Considerations [scite.ai]

- 4. Pharmacokinetics of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefclidin Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a fourth-generation cephalosporin antibiotic with a potent and broad spectrum of activity against many Gram-negative bacteria, including strains that are resistant to other β-lactam antibiotics. Accurate determination of the Minimum Inhibitory Concentration (MIC) of Cefclidin is crucial for in vitro susceptibility testing, drug discovery, and clinical breakpoint determination. These application notes provide detailed protocols for performing Cefclidin MIC testing using the broth microdilution and agar dilution methods, adhering to the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Cefclidin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). By binding to and inactivating these essential enzymes, Cefclidin disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Quantitative Data Summary

The following table summarizes key quantitative data for Cefclidin.

| Parameter | Value | Organism | Reference |

| MIC90 | 3.13 µg/mL | Pseudomonas aeruginosa | [1] |

Note: MIC90 is the concentration of the antibiotic at which 90% of the tested isolates are inhibited.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

-

Cefclidin analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (test organisms and quality control strains)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of Cefclidin Stock Solution:

-

Prepare a stock solution of Cefclidin at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).

-

Further dilutions will be made from this stock solution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the Cefclidin stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Cefclidin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

Cefclidin analytical standard

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains (test organisms and quality control strains)

-

Sterile saline (0.85%) or PBS

-

McFarland 0.5 turbidity standard

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Cefclidin-Containing Agar Plates:

-

Prepare a series of Cefclidin solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add 1 part of each Cefclidin solution to 9 parts of molten MHA to achieve the final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a growth control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Cefclidin that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.

-

Quality Control

Quality Control Strains:

It is imperative to perform quality control (QC) testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results. The following standard QC strains are recommended:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Enterococcus faecalis ATCC® 29212™

-

Haemophilus influenzae ATCC® 49247™

-

Streptococcus pneumoniae ATCC® 49619™

Quality Control MIC Ranges:

As of the last update, specific CLSI or EUCAST-defined quality control MIC ranges for Cefclidin are not publicly available. In the absence of established ranges, it is recommended that each laboratory establish its own internal quality control ranges for Cefclidin. This can be done by following the guidelines outlined in the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters." This typically involves testing each QC strain on at least 20 separate occasions to establish a statistically valid range.

Acceptance Criteria:

The MIC values for the QC strains should fall within the established ranges for the test to be considered valid. If any QC result is out of range, the entire batch of tests should be repeated.

Data Interpretation

The MIC value is the primary result of the assay. This value can be used to categorize the test organism as susceptible, intermediate, or resistant to Cefclidin based on established clinical breakpoints. As Cefclidin is not yet in widespread clinical use, official clinical breakpoints from regulatory bodies like the FDA, CLSI, or EUCAST may not be available. Researchers should refer to the latest publications and regulatory guidance for any established interpretive criteria.

References

Application Notes and Protocols for Preparing Cefclidin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a fourth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria.[1][2][3] Accurate and consistent preparation of Cefclidin stock solutions is critical for obtaining reliable and reproducible results in a variety of research applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vivo efficacy models. These application notes provide detailed protocols for the preparation, storage, and handling of Cefclidin stock solutions to ensure their stability and integrity for experimental use.

Cefclidin: Chemical Properties and Stability

Cefclidin's chemical structure, like other cephalosporins, contains a β-lactam ring that is crucial for its antibacterial activity. The stability of this ring and the overall molecule is dependent on factors such as pH, temperature, and the solvent used. While specific stability data for Cefclidin is not extensively published, data from analogous fourth-generation cephalosporins such as Cefepime and Cefpirome can provide guidance. Generally, cephalosporin solutions are most stable in a slightly acidic to neutral pH range and should be protected from prolonged exposure to high temperatures and light to prevent degradation.

Quantitative Data Summary